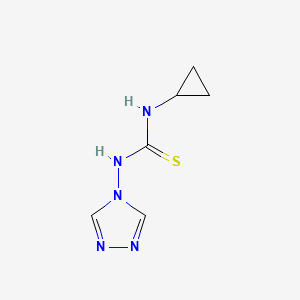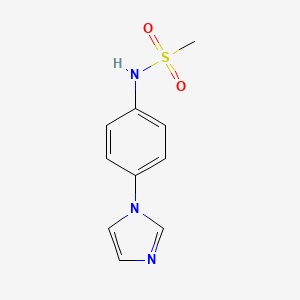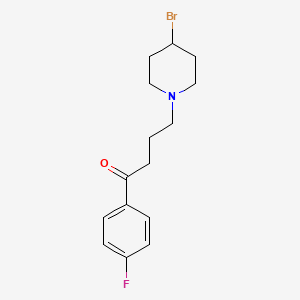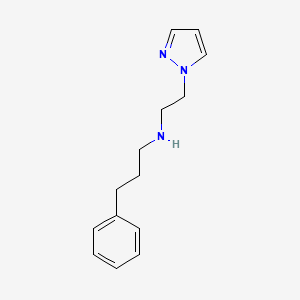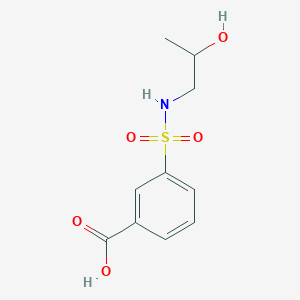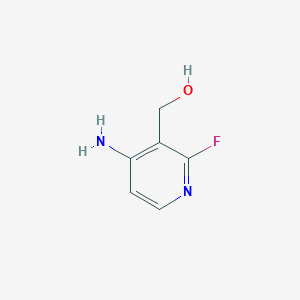
(4-Amino-2-fluoropyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-2-fluoropyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C6H7FN2O. This compound is of interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring. These features make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom at the desired position on the pyridine ring . The amino group can be introduced via nucleophilic substitution reactions, while the hydroxymethyl group can be added through reduction reactions using reagents such as lithium aluminum hydride .
Industrial Production Methods
Industrial production of (4-Amino-2-fluoropyridin-3-yl)methanol may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
(4-Amino-2-fluoropyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals and agrochemicals .
科学的研究の応用
(4-Amino-2-fluoropyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (4-Amino-2-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity to these targets, while the amino group can form hydrogen bonds, stabilizing the interaction. This compound can modulate various biochemical pathways, leading to its therapeutic effects .
類似化合物との比較
Similar Compounds
- (4-Amino-3-fluoropyridin-2-yl)methanol
- (2-Amino-3-fluoropyridin-4-yl)methanol
- (2-Amino-5-fluoropyridin-4-yl)methanol
Uniqueness
(4-Amino-2-fluoropyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine and amino groups on the pyridine ring influences its reactivity and interaction with molecular targets, making it a valuable compound in various applications .
特性
分子式 |
C6H7FN2O |
|---|---|
分子量 |
142.13 g/mol |
IUPAC名 |
(4-amino-2-fluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7FN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2,(H2,8,9) |
InChIキー |
RFUFQNMOUSCMJC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1N)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



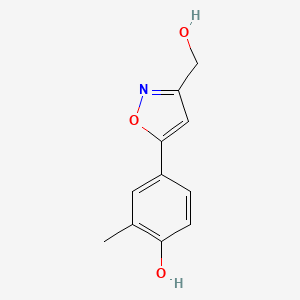
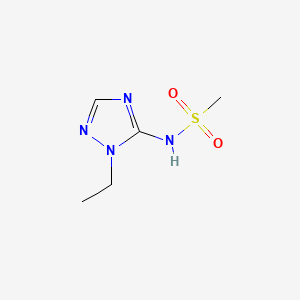

![2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14915349.png)
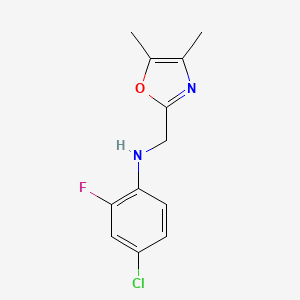

![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B14915369.png)

